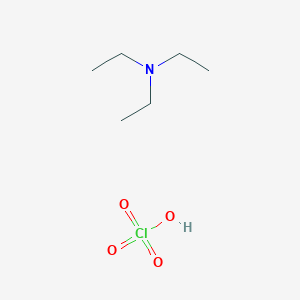
Ethanamine, N,N-diethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N,N-diethyl-, perchlorate is an organic compound with the molecular formula C6H16ClNO4. It is a derivative of ethanamine, where the nitrogen atom is bonded to two ethyl groups and one perchlorate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, N,N-diethyl-, perchlorate can be synthesized through the reaction of diethylamine with perchloric acid. The reaction typically involves the following steps:
Reaction of Diethylamine with Perchloric Acid: Diethylamine is reacted with perchloric acid under controlled conditions to form the perchlorate salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N,N-diethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethanamine, N,N-diethyl-, perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanamine, N,N-diethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Ethanamine, N-ethyl-: An amine with one ethyl group attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Ethanamine, N,N-diethyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Propiedades
Número CAS |
14999-75-8 |
|---|---|
Fórmula molecular |
C6H16ClNO4 |
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;perchloric acid |
InChI |
InChI=1S/C6H15N.ClHO4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |
Clave InChI |
QAORMLJQCDFQBB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
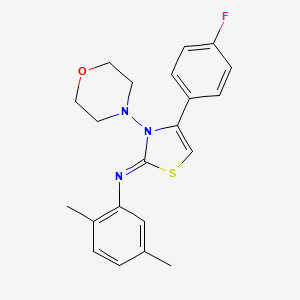
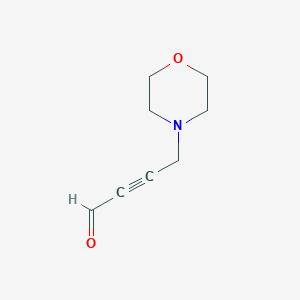
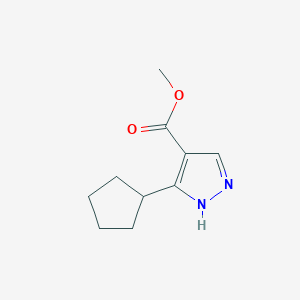


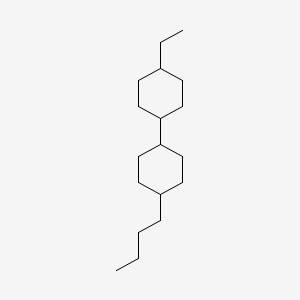


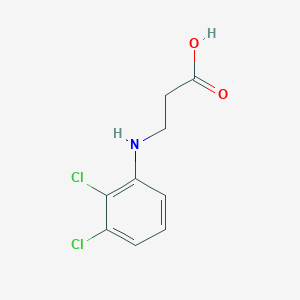
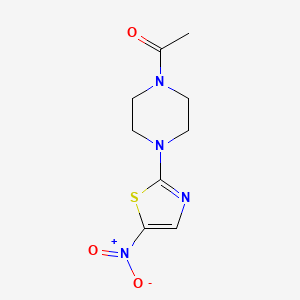
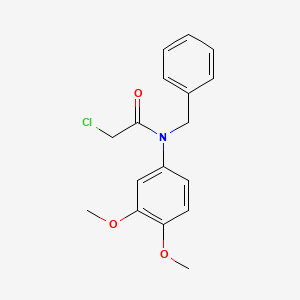
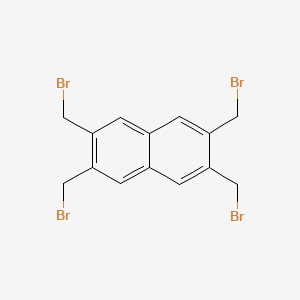
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
